molecular formula C17H16BrN3O2S B2880053 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 2097925-40-9

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B2880053
CAS No.: 2097925-40-9
M. Wt: 406.3
InChI Key: WJPJTVUWSMDDPL-UHFFFAOYSA-N
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Description

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H16BrN3O2S and its molecular weight is 406.3. The purity is usually 95%.
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Scientific Research Applications

Metal-Free Synthesis of Heterocycles

An efficient metal-free synthesis method for sulfonylated furan or imidazo[1,2-a]pyridine derivatives has been developed, utilizing a three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This domino process showcases excellent functional group tolerance and efficiency, indicating the potential utility of sulfonamide compounds like 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole in synthesizing complex heterocycles (Zhiming Cui et al., 2018).

Nucleophilic Addition to N-Acyliminium Ions

A novel approach for the C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine has been established, utilizing Cu(OTf)2 as a catalyst. This method employs N-benzyloxycarbonylamino sulfones derived from aldehydes as precursors for N-acyliminium ions, leading to moderate to good yields of imidazo[1,2-a]pyridine products (H. Park & J. Jun, 2017).

Copper-Catalyzed Multi-Component Reactions

Disulfenylated imidazo[1,2-a]pyridines and indoles have been synthesized via a copper-catalyzed one-pot three-component reaction using elemental sulfur and haloarenes. This method demonstrates broad substrate scope and is applicable to the synthesis of benzothieno-imidazo[1,2-a]pyridines, showcasing the versatility of sulfonamide-based compounds in facilitating complex reactions (Rashmi Semwal et al., 2019).

Ionic Liquid-Promoted Synthesis

Sulfonic acid-functionalized pyridinium chloride ionic liquid has been used to promote the one-pot multi-component condensation reaction for synthesizing 1,2,4,5-tetrasubstituted imidazoles. This catalyst facilitates high yields and short reaction times under solvent-free conditions, highlighting the potential of sulfonamide compounds in green chemistry applications (A. Zare et al., 2015).

Properties

IUPAC Name

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c18-14-5-1-4-8-17(14)24(22,23)20-10-9-13(11-20)21-12-19-15-6-2-3-7-16(15)21/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPJTVUWSMDDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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